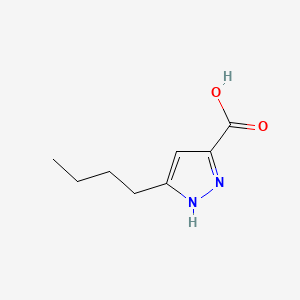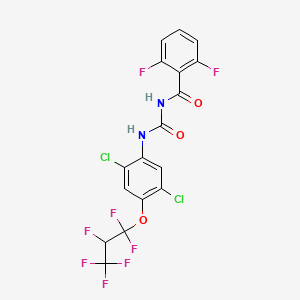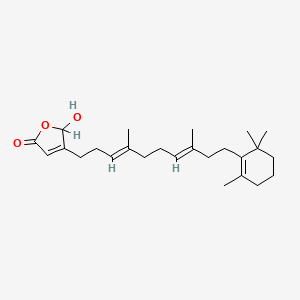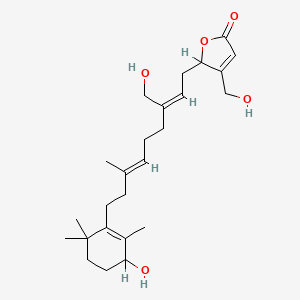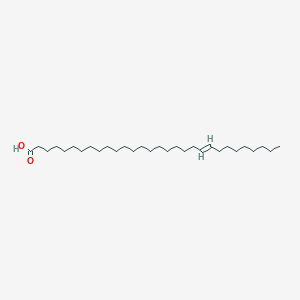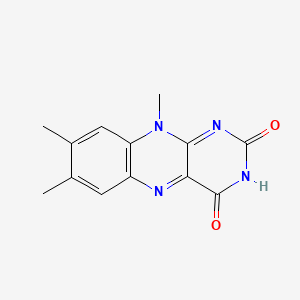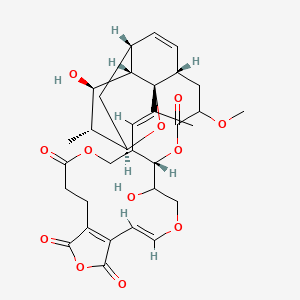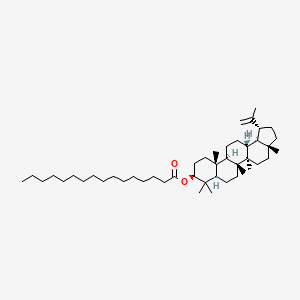
齐墩果烯棕榈酸酯
描述
Lupenyl palmitate is a natural product found in Balanophora indica, Fagonia mollis, and other organisms . It belongs to the class of compounds known as pentacyclic lupane-type triterpenes . The molecular formula of Lupenyl palmitate is C46H80O2 .
Synthesis Analysis
The synthesis of Lupenyl palmitate and similar triterpenes typically involves the generation of a C5 unit like isopentenyl diphosphate (IPP) or dimethylallyl diphosphate (DMAPP) . The terpene synthases are responsible for the synthesis of terpenes .Molecular Structure Analysis
The IUPAC name of Lupenyl palmitate is [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate . The molecular weight is 665.1 g/mol .Physical And Chemical Properties Analysis
The exact mass of Lupenyl palmitate is 664.62 . The computed XLogP3-AA is 17.8 . The compound has a hydrogen bond donor count of 0 .科学研究应用
Antioxidant Properties
Lupeol has been found to possess antioxidant properties . It can decrease oxidative stress via the activation of nuclear factor erythroid 2-related factor-2 (Nrf-2) and heme oxygenase-1 (HO-1) in the brain of adult mice .
Anti-Neuroinflammatory Agent
Lupeol also acts as an anti-neuroinflammatory agent . It can prevent neuroinflammation by suppressing activated glial cells and inflammatory mediators .
Alzheimer’s Disease Treatment
Lupeol has shown potential in the treatment of Alzheimer’s disease (AD) . It has been found to impact oxidative stress in AD, and its binding and inhibitory potentials have been investigated and proved to be effective against certain receptor proteins and enzymes in AD studies .
Anti-Diabetic Effects
Research has indicated that Lupeol has anti-diabetic effects . It has been found to have potential targeting proteins such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP 1B) .
Hepatoprotective Properties
Lupeol has been found to have hepatoprotective properties . It has potential targeting pathways such as IL-1 receptor-associated kinase-mediated toll-like receptor 4 (IRAK-TLR4), Bcl-2 family, nuclear factor kappa B (NF-kB), phosphatidylinositol-3-kinase (PI3-K)/Akt and Wnt/β-catenin signaling pathways .
Anti-Cancer Effects
Lupeol has shown anti-cancer effects . It has been found to have potential targeting proteins and pathways that could be beneficial in cancer treatment .
未来方向
Lupeol, a similar compound to Lupenyl palmitate, has shown beneficial pharmacological activities including antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic and anti-mutagenic effects . It might be a valuable and potential lead compound to develop as anti-inflammatory, anti-diabetic, hepatoprotective and anticancer drugs . Similar future directions could be applicable for Lupenyl palmitate, but more research is needed to confirm this.
作用机制
Target of Action
Lupeol palmitate is a multi-target agent . It has been found to interact with several proteins and pathways, including α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP 1B), and TCA cycle enzymes . These proteins play crucial roles in various biological processes, including glucose metabolism and signal transduction .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it can inhibit the activity of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism . This inhibition can help manage hyperglycemia, a condition characterized by high blood sugar levels .
Biochemical Pathways
Lupeol palmitate affects several biochemical pathways. It influences the IL-1 receptor-associated kinase-mediated toll-like receptor 4 (IRAK-TLR4) pathway, the Bcl-2 family, nuclear factor kappa B (NF-kB), phosphatidylinositol-3-kinase (PI3-K)/Akt, and Wnt/β-catenin signaling pathways . These pathways are involved in various biological processes, including inflammation, cell survival, and cell proliferation .
Pharmacokinetics
It is known that the compound can be administered through various routes, including topical, oral, subcutaneous, intraperitoneal, and intravenous .
Result of Action
Lupeol palmitate has been found to exhibit antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic, and anti-mutagenic effects . It has shown efficacy in various disease-targeted animal models, including anti-diabetic, anti-asthma, anti-arthritic, cardioprotective, hepatoprotective, nephroprotective, neuroprotective, and anticancer models .
属性
IUPAC Name |
[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(34(2)3)26-29-43(41,6)32-33-45(36,46)8/h35-39,41H,2,10-33H2,1,3-9H3/t35-,36+,37-,38+,39-,41+,43+,44-,45+,46+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXDHBQGBNPJMN-VBHWJLTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954056 | |
| Record name | Lup-20(29)-en-3-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32214-80-5 | |
| Record name | Lupeol palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32214-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lupenyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032214805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lup-20(29)-en-3-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is lupenyl palmitate and where has it been found?
A1: Lupenyl palmitate is a naturally occurring compound classified as a triterpenoid ester. It has been identified in various plant species, including Poacynum pictum [, ], Ainsliaea glabra [], and Protasparagus falcatus [].
Q2: What is the structure of lupenyl palmitate?
A2: Unfortunately, the provided research papers primarily focus on the isolation and identification of lupenyl palmitate from various plant sources. They do not delve into the detailed structural characterization, including molecular formula, weight, or spectroscopic data. Further investigation into dedicated chemical databases or literature would be necessary to obtain this specific information.
Q3: Are there any studies on the potential biological activity of lupenyl palmitate?
A3: While the provided research focuses on the isolation and identification of lupenyl palmitate, it doesn't offer insights into its potential biological activities or mechanisms of action. Further research is needed to explore these aspects.
Q4: What methods were employed to isolate lupenyl palmitate from the plant sources?
A4: The researchers utilized a combination of solvent extraction and chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 gel column chromatography, to isolate and purify lupenyl palmitate from the plant materials [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1675415.png)
